molecular formula C17H15N3O4S B2912889 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421456-15-6

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2912889
CAS No.: 1421456-15-6
M. Wt: 357.38
InChI Key: SOIKEFDBFPIITG-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a 1,3-benzodioxole (methylenedioxybenzene) moiety via a 3-hydroxypropyl linker. The benzo[c][1,2,5]thiadiazole system is a bicyclic aromatic ring containing sulfur and nitrogen, known for its electron-deficient properties and applications in medicinal chemistry.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-14(10-2-4-15-16(8-10)24-9-23-15)5-6-18-17(22)11-1-3-12-13(7-11)20-25-19-12/h1-4,7-8,14,21H,5-6,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIKEFDBFPIITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety , a thiadiazole ring , and a hydroxypropyl group , which contribute to its unique biological properties. The IUPAC name is N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-benzo[c][1,2,5]thiadiazole-5-carboxamide.

The primary mode of action for this compound involves interaction with specific biological targets, particularly receptors involved in signaling pathways. Preliminary studies suggest that it may interact with the auxin receptor TIR1 in plants, enhancing root growth and influencing plant development by modulating auxin signaling pathways.

Biochemical Pathways

The compound's activity is closely tied to the auxin signaling pathway, which plays a critical role in plant growth and development. This pathway regulates various physiological processes including cell elongation and division.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi .

CompoundActivityMIC (µg/mL)
Compound AMycobacterium tuberculosis0.25
Compound BE. coli0.50
Compound CStaphylococcus aureus0.75

Anti-inflammatory Effects

In addition to antimicrobial properties, some studies have reported anti-inflammatory effects associated with thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Study 1: Antimicrobial Evaluation

A study focused on the synthesis and evaluation of thiadiazole derivatives found that certain compounds demonstrated notable activity against Mycobacterium tuberculosis strains. The study reported minimum inhibitory concentrations (MICs) ranging from 0.045 µg/mL to higher values depending on the compound structure .

Study 2: Plant Growth Promotion

Another research effort investigated the effects of this compound on root growth in plants. Results indicated enhanced root elongation and biomass accumulation when applied at specific concentrations.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzo[c][1,2,5]thiadiazole Derivatives :

    • N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () : Replaces the benzo[c]thiadiazole with a 1,2,3-thiadiazole and incorporates an isoxazole-methyl linker. Molecular weight: 344.3 .
    • N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide () : Shares the benzo[c]thiadiazole carboxamide but uses a pyrazole-ethyl linker. Molecular weight: 395.5 .
  • Thiazolidinone Derivatives: (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l) (): Features a thiazolidinone core instead of thiadiazole. Molecular weight: ~500 (estimated). Higher thermal stability (decomposition at 172–233°C) .

Substituents and Linkers

  • 1,3-Benzodioxole Variations :

    • Compound 55 () : Uses a cyclopropane-carboxamide linker between 1,3-benzodioxole and a thiazole ring. Yield: 27% .
    • Compound 28 () : Incorporates a benzimidazole-methyl group and a benzodioxole-acetamide side chain. Yield: 84% .
  • Hydroxypropyl vs. Other Linkers :

    • The target compound’s 3-hydroxypropyl linker is unique compared to the cyclopropane () or isoxazole-methyl () linkers in analogs.

Carboxamide Coupling Strategies

  • EDCI/HOBt-Mediated Coupling () : Used for synthesizing pyrazole carboxamides. Similar methods may apply to the target compound’s benzo[c]thiadiazole-carboxamide formation .
  • HATU/DIPEA Activation () : Employed for acrylamide synthesis (40% yield after HPLC purification). Lower yields compared to EDCI-based methods .

Cyclization and Functionalization

  • Thiazolidinone Formation (): Requires condensation of amines with aldehydes at elevated temperatures (90–110°C). Higher thermal stability observed in products .
  • Thiadiazole Cyclization (): Uses iodine and triethylamine for cyclization, yielding sulfur byproducts. Not directly applicable to the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point/Decomposition Yield Reference
Target Compound C₁₇H₁₅N₃O₄S 381.4 (calc.) Not reported N/A -
N-((5-(Benzodioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₅H₁₂N₄O₄S 344.3 N/A N/A
Compound 9l () C₂₄H₂₃N₃O₅S₂ ~500 (est.) 172–233°C (decomp.) N/A
Compound 28 () C₂₄H₂₂N₄O₃ 426.5 Amorphous solid 84%

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